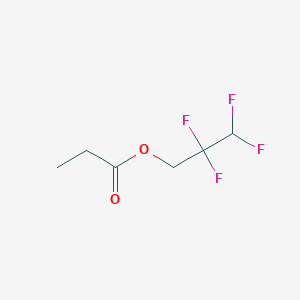
2,2,3,3-Tetrafluoropropyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropyl propanoate is an organic compound with the molecular formula C6H8F4O2. It is known for its unique chemical properties, which include high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to impart desirable properties to materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetrafluoropropyl propanoate can be synthesized through the esterification of 2,2,3,3-tetrafluoropropanol with propanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 2,2,3,3-tetrafluoropropanol with propanoic acid in the presence of an acid catalyst. The reaction mixture is continuously fed into a reactor, and the product is distilled off to separate it from the unreacted starting materials and by-products. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base to yield 2,2,3,3-tetrafluoropropanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Hydrolysis: 2,2,3,3-Tetrafluoropropanol and propanoic acid.
Reduction: 2,2,3,3-Tetrafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl propanoate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the ester bond can be cleaved or modified, leading to the formation of new compounds. In biological systems, the compound can interact with enzymes that catalyze ester hydrolysis, leading to the release of 2,2,3,3-tetrafluoropropanol and propanoic acid.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropanol: A precursor to 2,2,3,3-tetrafluoropropyl propanoate, used in similar applications.
2,2,3,3-Tetrafluoropropyl methacrylate: Another fluorinated ester with applications in polymer chemistry.
2,2,3,3-Tetrafluoropropyl acetate: Similar in structure but with different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of high thermal stability, chemical resistance, and versatility in various applications. Its ability to undergo a range of chemical reactions while maintaining stability makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F4O2/c1-2-4(11)12-3-6(9,10)5(7)8/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMGACMLFUFHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
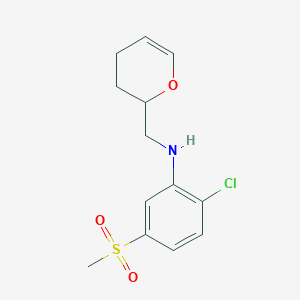
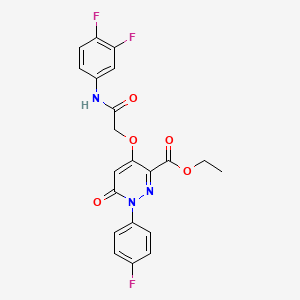
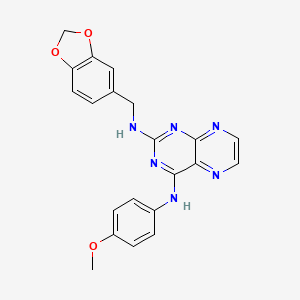
![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2773765.png)

![3-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2773768.png)
![7-(4-chlorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2773769.png)
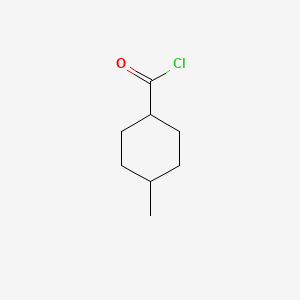
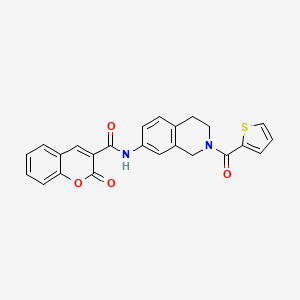
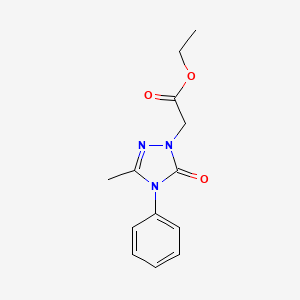
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)
![1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one](/img/structure/B2773778.png)
![N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2773782.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide](/img/structure/B2773784.png)
